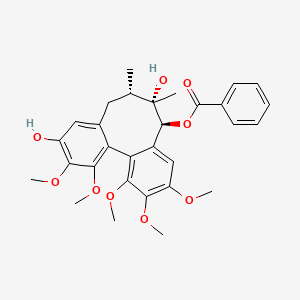

1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate often involves condensation reactions, employing specific reagents and catalysts to achieve the desired molecular framework. For instance, Zhao et al. (2010) described the synthesis of a related compound through a condensation reaction, highlighting the use of 1H NMR and MS spectra for characterization, alongside single-crystal X-ray diffraction for structural determination (Zhao et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using single-crystal X-ray diffraction techniques. This method allows for a detailed understanding of the molecular geometry, bond lengths, and angles, providing insights into the electronic and spatial configuration of the molecule. For example, the study by Manolov et al. (2012) on a different compound using X-ray crystallography revealed intricate details about its molecular structure, such as intramolecular hydrogen bonding and intermolecular interactions (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical properties of such compounds are significantly influenced by their functional groups and molecular structure. Reactions involving oxonium ylides, as explored by Han et al. (2011), demonstrate the reactivity of similar compounds under various conditions, leading to the formation of α-hydroxyesters with high diastereoselectivity (Han et al., 2011).

Physical Properties Analysis

The physical properties, including the mesomorphic behavior of related compounds, have been studied to understand their phase behaviors and potential applications in materials science. For instance, Haramoto and Kamogawa (1990) synthesized compounds displaying ferroelectric liquid-crystal behavior, indicative of the diverse physical properties attainable with structural modifications (Haramoto & Kamogawa, 1990).

Chemical Properties Analysis

The chemical properties analysis involves studying the reactivity, stability, and interaction of the compound with other molecules. Techniques such as Density Functional Theory (DFT) calculations provide insights into the electronic structure, which is crucial for predicting reactivity and designing new compounds with desired properties. Jayaraj and Desikan (2020) utilized DFT to study a related molecule, providing valuable information on its electronic parameters and potential applications (Jayaraj & Desikan, 2020).

Scientific Research Applications

Subheading Corrosion Inhibition in Mild Steel

Indanone derivatives, including 1-oxo-2,3-dihydro-1H-inden-4-YL benzoate, have been explored for their anti-corrosive properties. Research has shown that these compounds are effective in inhibiting corrosion of mild steel in acidic solutions, like hydrochloric acid. The compounds' efficiency improves with concentration and can reach high levels at optimum concentrations. Their inhibitive action is primarily through adsorption onto the metal surface, with experimental and theoretical studies, including Density Functional Theory (DFT) calculations, supporting these findings. This makes these compounds promising for industrial applications where corrosion resistance is crucial (Saady et al., 2018).

Mesomeric Betaines Formation

Subheading Synthesis and Properties of Mesomeric Betaines

Studies have explored the reactions involving quinolinium and benzoate compounds, leading to the formation of mesomeric betaines. These betaines exhibit unique structural and conformational properties, as evidenced by NMR analyses and DFT calculations. Understanding the formation and properties of these betaines is crucial for applications in various chemical synthesis processes and the development of materials with specific electronic and molecular properties (Schmidt et al., 2016).

Mesomorphic Properties and Photoluminescence

Subheading Mesophases and Photoluminescent Characteristics

Compounds related to this compound have been synthesized and studied for their mesomorphic behaviors and photoluminescent properties. These studies reveal that such compounds can exhibit various mesophases, including cholesteric and nematic phases, alongside notable photoluminescent characteristics. This makes them potential candidates for applications in advanced display technologies and optoelectronic devices (Han et al., 2010).

Mechanism of Action

Mode of Action

It is known that the compound can be used as a catalyst and ligand in organic synthesis reactions, including catalytic addition, alkylation, and arylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Oxo-2,3-dihydro-1H-inden-4-YL Benzoate . For instance, the compound is a white solid crystal at room temperature, insoluble in water but soluble in various organic solvents . Therefore, the solvent used can significantly impact the compound’s action and stability.

properties

IUPAC Name |

(1-oxo-2,3-dihydroinden-4-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14-10-9-13-12(14)7-4-8-15(13)19-16(18)11-5-2-1-3-6-11/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMQQMAQHFBMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975139 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59725-61-0 |

Source

|

| Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)

![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)